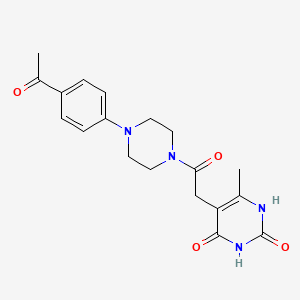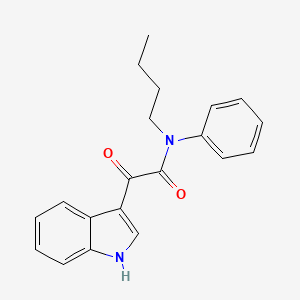
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are part of many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
The synthesis of indole derivatives often starts from commercially available materials. For example, a compound was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection, and olefination .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many compounds. It is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .Chemical Reactions Analysis
Indole undergoes electrophilic substitution readily due to excessive π-electrons delocalization . Various scaffolds of indole have been synthesized for screening different pharmacological activities .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . More specific physical and chemical properties would depend on the particular structure of the derivative.科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to show antiviral activity . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They can potentially be used to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They can potentially inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment .
Anti-HIV Activity
Indole derivatives have been found to exhibit anti-HIV activity . They can potentially inhibit the replication of the HIV virus, making them potential candidates for the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives can act as antioxidants . They can potentially neutralize harmful free radicals in the body, which can help prevent various diseases, including heart disease and cancer .
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They can potentially inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular activity . They can potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indole derivatives can potentially be used in the treatment of diabetes . They can potentially help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .
作用機序
Target of Action
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, as an indole derivative, is likely to interact with multiple receptors . Indole derivatives have been found to bind with high affinity to various receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Given the diverse biological activities of indole derivatives, the compound is likely to have a range of effects at the molecular and cellular levels .
将来の方向性
特性
IUPAC Name |
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-13-22(15-9-5-4-6-10-15)20(24)19(23)17-14-21-18-12-8-7-11-16(17)18/h4-12,14,21H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNFWDISQRISKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

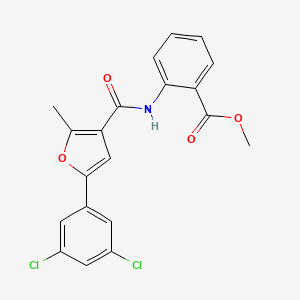
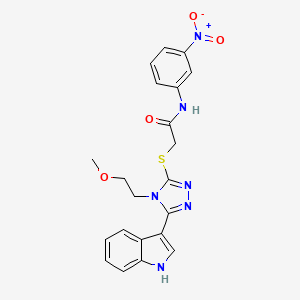
![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)
![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)
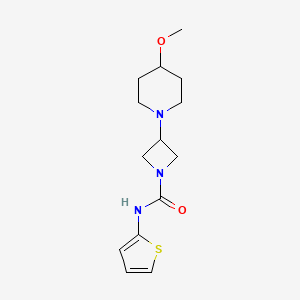
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)
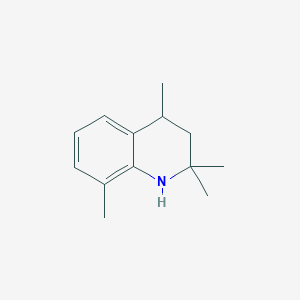

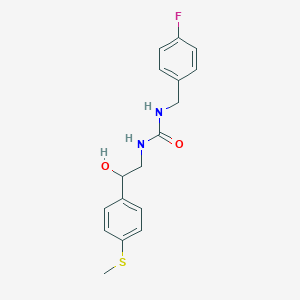
![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)

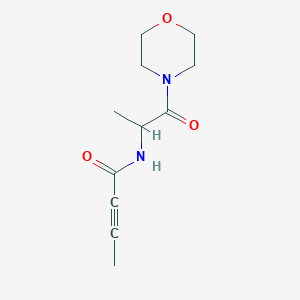
![3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2863817.png)
